

HPLC method development for 5-Hydroxy-2-nitrobenzoic acid analysis

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Compound of Interest

Compound Name: *5-Hydroxy-2-nitrobenzoic acid*

Cat. No.: *B184560*

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An Application Note and Protocol for the HPLC Analysis of **5-Hydroxy-2-nitrobenzoic Acid**

Introduction

5-Hydroxy-2-nitrobenzoic acid (CAS 610-37-7), also known as 3-Carboxy-4-nitrophenol, is an organic compound belonging to the benzoic acid class.^{[1][2]} It features both a hydroxyl (-OH) and a nitro (-NO₂) group on the benzene ring, which imparts polarity and specific chemical reactivity.^[1] This compound typically appears as a yellow crystalline solid and is used as an intermediate in the synthesis of dyes and pharmaceuticals.^[1] Given its role in various manufacturing processes, a robust and reliable analytical method is essential for quality control, purity assessment, and stability studies.

This application note details a simple, isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of **5-Hydroxy-2-nitrobenzoic acid**. The method utilizes a reversed-phase C18 column, which is standard for separating polar aromatic compounds.^{[3][4]}

Experimental Protocols

Instrumentation and Consumables

- HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).^{[3][4][5]}

- Analytical balance.
- Volumetric flasks and pipettes.
- Syringe filters (0.45 μm , PTFE or other compatible material).
- Autosampler vials.

Reagents and Chemicals

- **5-Hydroxy-2-nitrobenzoic acid** reference standard (>98% purity).
- Acetonitrile (HPLC grade).
- Water (HPLC or Milli-Q grade).
- Phosphoric acid (H_3PO_4), analytical grade.

Preparation of Solutions

- Mobile Phase Preparation (0.1% Phosphoric Acid in Water/Acetonitrile):
 - To prepare the aqueous component (Mobile Phase A), add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. This creates a solution with a pH of approximately 2-2.5.[6]
 - The organic component is HPLC-grade Acetonitrile (Mobile Phase B).
 - The final mobile phase for this isocratic method is a mixture of Mobile Phase A and Mobile Phase B. A typical starting ratio for similar compounds is 60:40 (A:B).[3] The exact ratio should be optimized for ideal retention and peak shape.
 - Degas the final mobile phase mixture before use.
- Standard Stock Solution Preparation (e.g., 100 $\mu\text{g}/\text{mL}$):
 - Accurately weigh approximately 10 mg of the **5-Hydroxy-2-nitrobenzoic acid** reference standard.

- Transfer the standard to a 100 mL volumetric flask.
- Dissolve and dilute to the mark with the mobile phase. Sonicate briefly if necessary to ensure complete dissolution.
- Working Standard Solutions:
 - Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.
- Sample Preparation:
 - Accurately weigh the sample containing **5-Hydroxy-2-nitrobenzoic acid**.
 - Dissolve the sample in a known volume of the mobile phase to achieve a theoretical concentration within the linearity range of the method.
 - Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection to remove any particulate matter.^[4]

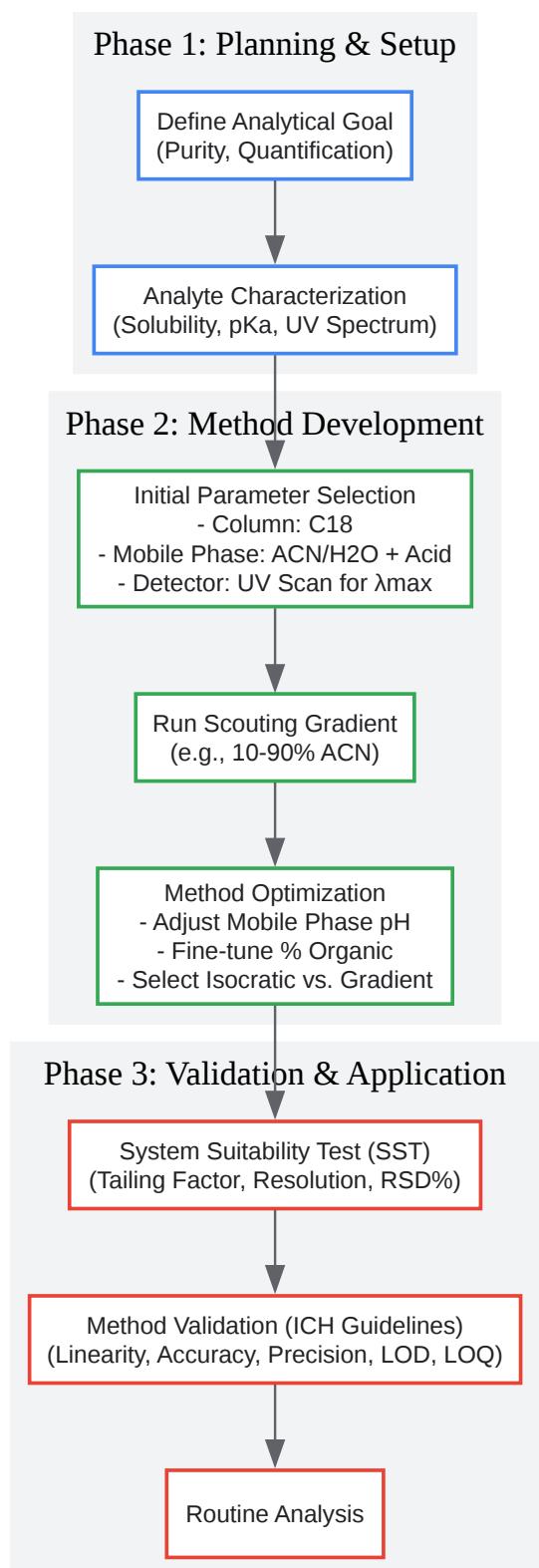
Chromatographic Method

The following table summarizes the recommended HPLC conditions for the analysis of **5-Hydroxy-2-nitrobenzoic acid**.

Parameter	Recommended Condition
Stationary Phase	C18 bonded silica (150 mm x 4.6 mm, 5 μ m)[3] [4][5]
Mobile Phase	Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. A starting ratio of 40:60 (Acetonitrile:Aqueous) is recommended for optimization.
pH Control	The addition of phosphoric acid suppresses the ionization of the analyte's carboxylic acid group, ensuring good retention on the C18 column.[5] [6]
Flow Rate	1.0 mL/min[4]
Column Temperature	25 °C[4]
Detection Wavelength	UV at 326 nm. A UV scan of the analyte in the mobile phase is recommended to confirm the absorbance maximum (λ_{max}).[7]
Injection Volume	10 μ L[3]
Run Time	Approximately 10 minutes (adjust as needed based on analyte retention time).

Method Development Workflow

The development of a robust HPLC method follows a logical sequence of steps, from understanding the analyte's properties to validating the final procedure.



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Caption: Workflow for HPLC Method Development.

Results and Discussion

Using the described method, **5-Hydroxy-2-nitrobenzoic acid** is expected to be well-retained and elute as a sharp, symmetrical peak. The retention time can be adjusted by modifying the percentage of acetonitrile in the mobile phase; increasing the acetonitrile content will decrease the retention time, while decreasing it will result in longer retention. The acidic pH of the mobile phase is critical for achieving reproducible results and good peak shape for this acidic analyte.

For official use, the method should be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).^[8]

Conclusion

The protocol described provides a straightforward and effective reversed-phase HPLC method for the quantitative analysis of **5-Hydroxy-2-nitrobenzoic acid**. The use of a standard C18 column and a simple isocratic mobile phase of acetonitrile and acidified water makes this method easily transferable and applicable for routine quality control in research and industrial laboratories.

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